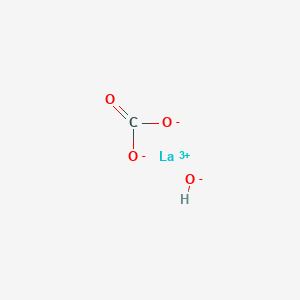

Lanthanum carbonate hydroxide

Descripción

Overview of Lanthanide-Based Compounds in Contemporary Research

Lanthanide-based compounds, often referred to as rare-earth compounds, have become cornerstone materials in modern scientific research and technology. researchgate.net Their unique electronic configurations, arising from the partially filled 4f orbitals, bestow upon them remarkable magnetic, luminescent, and catalytic properties. This has led to their widespread application in diverse fields, including high-performance magnets, lighting phosphors, and industrial catalysts. researchgate.net In materials science, these compounds are investigated for their potential in creating advanced functional materials. They can serve as precursors or sacrificial templates for synthesizing other nanocrystalline rare-earth phases, such as oxides and oxysulfides, opening avenues for new material design and innovation. researchgate.net

Academic Significance of Lanthanum Carbonate Hydroxide (B78521): Structural Diversity and Functional Potential

Lanthanum carbonate hydroxide (LaCO₃OH) is a specific lanthanide compound that has attracted considerable academic interest due to its structural versatility and functional capabilities. evitachem.com It is often an intermediate product formed during the synthesis of other lanthanum compounds. For instance, the hydrolysis of lanthanum carbonate hydrates can yield LaCO₃OH. researchgate.netdoi.org Its properties and structure have a significant impact on the phase purity, morphology, and performance of materials derived from it, such as lanthanum oxycarbonate. google.comgoogle.com

Structural Diversity

This compound is known to exist in different crystalline forms, or polymorphs, primarily orthorhombic and hexagonal structures. researchgate.netdoi.org This structural variability is a key area of research, as the crystalline phase can influence the material's properties and applications.

Orthorhombic Polymorph: One well-documented form of LaCO₃OH crystallizes in the orthorhombic system. Its crystal structure is similar to that of the mineral ancylite. osti.gov Characterization using X-ray diffraction (XRD) is crucial for identifying this phase, with patterns often matched against standard database files, such as ICDD file 26-0815. google.comresearchgate.net

Hexagonal Polymorph: A hexagonal crystal structure for a lanthanum carbonate compound has also been reported in materials databases. materialsproject.org

New Polymorphs: Research has also led to the preparation of new polymorphs of LaCO₃OH under ambient pressure, distinguishable from the hydrothermally prepared version by their infrared spectra and thermal decomposition behavior. osti.gov

The synthesis conditions, including temperature, pH, precipitate concentration, and mixing, play a critical role in determining which polymorph of this compound is formed. google.com

Below is a table summarizing the crystallographic data for a known orthorhombic polymorph of this compound.

| Property | Value | Reference |

| Crystal System | Orthorhombic | osti.gov |

| a-axis | 5.033(3) Å | osti.gov |

| b-axis | 8.598(5) Å | osti.gov |

| c-axis | 7.401(3) Å | osti.gov |

Functional Potential

The functionality of LaCO₃OH is closely linked to its chemical reactivity and its role as a precursor material.

Precursor for Advanced Materials: this compound is a key intermediate in the production of lanthanum oxycarbonate (specifically, lanthanum dioxycarbonate, La₂O₂CO₃) and lanthanum oxide (La₂O₃). google.comgoogle.comcapes.gov.br Thermal decomposition (calcination) of LaCO₃OH is a common method to synthesize these materials, which have their own distinct applications. capes.gov.br

Phosphate (B84403) Adsorption: The compound shows significant efficacy in binding phosphate ions. researchgate.net This property is being leveraged in environmental science for water purification. The primary mechanisms for phosphate removal are ligand exchange, where phosphate ions replace carbonate and/or hydroxyl groups in the LaCO₃OH structure, and electrostatic attraction. researchgate.net Researchers are developing novel adsorbent materials by functionalizing porous biochar with this compound nanoparticles to enhance phosphate removal capacity and allow for magnetic recovery of the adsorbent. researchgate.net

Scope and Research Trajectories for this compound

Current and future research on this compound is focused on harnessing its unique properties to design sophisticated materials for targeted applications. One major trajectory involves its use in environmental remediation. The development of composite materials, such as this compound functionalized nanofibers or biochar, aims to create highly efficient and reusable adsorbents for removing pollutants like phosphates from water sources. researchgate.netspringerprofessional.de

Another significant research avenue is the precise control over its synthesis to selectively produce specific polymorphs with desired morphologies (e.g., nanoparticles, nanosheets). capes.gov.brresearchgate.net Understanding the relationship between synthesis parameters, crystal structure, and functional properties is essential for optimizing its performance as a precursor for catalysts, phosphors, and other advanced ceramic materials. The exploration of novel synthesis techniques, such as sonochemical and hydrothermal methods, continues to be an active area of investigation to produce materials with tailored particle sizes and shapes. capes.gov.br

Propiedades

Número CAS |

198017-16-2 |

|---|---|

Fórmula molecular |

CHLaO4 |

Peso molecular |

215.92 g/mol |

Nombre IUPAC |

lanthanum(3+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |

Clave InChI |

VYGHOXHBHAWHDO-UHFFFAOYSA-K |

SMILES canónico |

C(=O)([O-])[O-].[OH-].[La+3] |

Origen del producto |

United States |

Synthesis Methodologies for Lanthanum Carbonate Hydroxide

Precipitation Techniques

Precipitation is a widely employed method for synthesizing lanthanum carbonate hydroxide (B78521). This approach involves the reaction of a soluble lanthanum salt, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (B79036) (La(NO₃)₃), with a carbonate source in a solvent, typically water. The careful control of reaction parameters is crucial for obtaining a pure product with desired characteristics.

Homogeneous precipitation utilizing the hydrolysis of urea (B33335) (CO(NH₂)₂) offers a method for the slow and controlled generation of carbonate and hydroxide ions throughout the reaction medium. When a solution containing a soluble lanthanum salt and urea is heated, the urea decomposes to form ammonia (B1221849) and carbon dioxide. The carbon dioxide then reacts with water to form carbonic acid, which subsequently provides carbonate ions. This gradual increase in the concentration of precipitating agents facilitates the formation of uniform and well-crystallized particles of lanthanum carbonate hydroxide. google.comgoogle.com This technique is recognized for producing morphologically controlled particles; for instance, needle-shaped particles have been formed when the synthesis is conducted in the presence of ultrasound irradiation, whereas spherical particles are typically produced in its absence. rsc.org

The addition of bicarbonate salts, such as sodium bicarbonate (NaHCO₃) or ammonium (B1175870) bicarbonate (NH₄HCO₃), to a solution of a lanthanum salt is another effective precipitation method. google.comgoogle.com The use of sodium bicarbonate allows for the simultaneous occurrence of precipitation and neutralization reactions. researchgate.net One approach involves the initial addition of a small amount of NaHCO₃ solution to an acidic lanthanum chloride solution to create nucleation sites, followed by the continuous addition of the bicarbonate solution. researchgate.net

Researchers have noted that using NaHCO₃ instead of sodium carbonate (Na₂CO₃) can be advantageous in preventing the formation of undesired basic lanthanum carbonate by allowing the reaction to proceed at a lower pH. google.com The dynamic equilibrium between the precipitation reaction and the neutralization of released protons by bicarbonate ions helps maintain this lower pH environment. google.com

Ammonium carbonate ((NH₄)₂CO₃) is frequently used as the precipitating agent in the synthesis of this compound. google.comgoogle.comgoogle.com This method involves reacting a soluble lanthanum salt, often a lanthanum halide, with ammonium carbonate in a solvent. google.comgoogle.com The process allows for the production of this compound with a very low content of alkali-metal impurities. google.comgoogle.comgoogle.com

A common procedure involves a continuous drip-fed reaction where solutions of lanthanum chloride and ammonium carbonate are added to a temperature-controlled vessel. google.com This technique allows for precise control over the reaction conditions, such as pH and reactant concentrations, which can be kept nearly constant throughout the precipitation process. google.com

The kinetics of precipitation and the phase purity of the resulting this compound are highly dependent on the reaction's pH and temperature. Specific ranges for these parameters are often targeted to optimize the synthesis. For instance, when using ammonium carbonate, reaction temperatures are typically maintained between 65 °C and 110 °C. google.comgoogle.com More specifically, a range of 75 °C to 90 °C has been identified as effective. google.comgoogle.comgoogle.com

The pH of the reaction medium is a critical factor influencing the product's characteristics. A pH of at least 4.5 is generally required for the precipitation to occur. google.comgoogle.com Research has shown that controlling the pH within a range of 6.0 to 7.5 is beneficial for producing pure this compound when using ammonium carbonate. google.comgoogle.comgoogle.com It has also been observed that the pH can impact the surface area of the final product, with a low pH of 5.5 resulting in a lower surface area material. google.com Conversely, to avoid the formation of this compound when targeting lanthanum carbonate, a pH below 4.0 is recommended. researchgate.net This underscores the necessity of maintaining a higher pH to favor the formation of the hydroxide-containing species.

| Precipitating Agent | Lanthanum Salt | Temperature Range (°C) | pH Range | Key Findings |

|---|---|---|---|---|

| Urea (Hydrolysis) | Lanthanum Nitrate | Heating required | - | Slow, controlled precipitation leading to uniform particles. google.comgoogle.com |

| Sodium Bicarbonate | Lanthanum Chloride | 40 - 50 | 6 - 7 | Use of NaHCO₃ can prevent the formation of other basic lanthanum carbonate species by maintaining a lower pH compared to Na₂CO₃. google.comepo.org |

| Ammonium Carbonate | Lanthanum Chloride / Halide | 65 - 110 | 6.0 - 7.5 | Allows for the synthesis of a high-purity product with low alkali-metal content. google.comgoogle.comgoogle.com |

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods represent an alternative approach to precipitation for synthesizing this compound. These techniques involve carrying out the chemical reaction in a sealed vessel, often an autoclave, at elevated temperatures and pressures.

This compound can be synthesized under hydrothermal conditions from hydrated lanthanum(III) carbonate (La₂(CO₃)₃·xH₂O). google.comgoogle.comepo.org This process involves heating an aqueous suspension of the hydrated lanthanum carbonate at high temperatures and pressures, which induces a transformation into this compound. google.comgoogle.comepo.org

Additionally, hydrothermal processes can be employed using lanthanum salts and organic compounds like urea. researchgate.net This route can produce lanthanum carbonate compounds with specific morphologies, such as nanorods, which have been noted for their potential applications. researchgate.net The hydrothermal synthesis provides a pathway to crystalline materials that may not be accessible through conventional precipitation methods at atmospheric pressure.

Solvothermal Approaches to Crystalline Frameworks

Solvothermal synthesis, a method involving chemical reactions in solvents at temperatures above their boiling point under pressure, offers a versatile route to crystalline materials. In the context of this compound, nonaqueous solvothermal routes provide enhanced control over particle size, shape, and crystallinity compared to aqueous methods. mpg.de

One notable study demonstrated a nonaqueous sol-gel process that, while primarily targeting lanthanum hydroxide (La(OH)₃), also yielded this compound as a secondary phase. mpg.de This synthesis involved the reaction of lanthanum(III) isopropoxide in organic solvents like benzyl (B1604629) alcohol or 2-butanone (B6335102). The choice of solvent and other reaction parameters was found to be crucial in determining the final product composition and phase purity. For instance, using 2-butanone as a solvent favored a larger fraction of LaCO₃OH in the final product compared to reactions carried out in benzyl alcohol or a mixture of the two. mpg.de This indicates that the solvent system plays a significant role in the chemical pathway, influencing whether a hydroxide or a carbonate hydroxide framework is formed.

The solvothermal treatment was conducted in a sealed Teflon-lined autoclave, where the precursor mixture was heated, allowing for the controlled formation of the crystalline products. mpg.de Characterization using X-ray diffraction (XRD) confirmed the presence of the orthorhombic LaCO₃OH phase alongside the primary lanthanum hydroxide phase under specific solvent conditions. mpg.de

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Lanthanum Precursor | Lanthanum(III) isopropoxide | Lanthanum(III) isopropoxide | Lanthanum(III) isopropoxide |

| Solvent | Benzyl Alcohol | 2-Butanone | 1:1 vol. Mixture |

| Primary Product | La(OH)₃ | La(OH)₃ | La(OH)₃ |

| Secondary Phase | LaCO₃OH (trace amounts) | LaCO₃OH (significant fraction) | LaCO₃OH (minor fraction) |

| Reference | mpg.de | mpg.de | mpg.de |

Advanced Synthetic Protocols

To meet the demands for materials with highly specific characteristics, advanced synthetic protocols have been developed. These methods offer greater control over particle morphology and composition, often through novel energy input mechanisms or complex multi-step processes.

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solvent-free or solvent-deficient technique that utilizes mechanical energy, typically through grinding, milling, or shearing, to induce chemical transformations in the solid state. This approach can enhance the reactivity of precursors and reduce reaction temperatures.

While the direct mechanochemical synthesis of pure this compound is not extensively documented, the technique has been successfully employed to create LaCO₃OH as a key intermediate in the formation of other lanthanum-based materials. For example, the preparation of nanosized lanthanum(III) oxide (La₂O₃) has been achieved through the mechanochemical reaction of lanthanum carbonate with sodium hydroxide. researchgate.net In another instance, mechanical activation of lanthanum nitrate and ammonium bicarbonate precursors was used to induce a reaction where this compound was identified as an intermediate compound before its subsequent transformation.

The process generally involves placing the solid reactants in a high-energy ball mill. The mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of defects, which collectively lower the activation energy barrier for the chemical reaction to proceed.

| Parameter | Description | General Conditions |

| Method | High-Energy Ball Milling | Utilizes grinding media (e.g., steel or zirconia balls) in a rotating chamber. |

| Reactants | Solid-state precursors (e.g., Lanthanum Salts, Carbonate/Hydroxide sources). | Stoichiometric mixtures of powders. |

| Energy Input | Mechanical force (impact, friction, shear). | Milling speed (rpm) and duration (minutes to hours) are key variables. |

| Environment | Typically solvent-free or with minimal solvent (liquid-assisted grinding). | Performed at or near room temperature. |

| Outcome | Formation of intermediate or final product via solid-state reaction. | Can produce amorphous or nanocrystalline phases. |

Ultrasound-Assisted Synthesis for Morphological Control

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions and control material morphology. This method has been shown to have a remarkable effect on the morphology of lanthanum carbonate particles. rsc.orgresearchgate.net

In a typical synthesis, an aqueous solution of lanthanum nitrate and urea is used as the precursor system. The decomposition of urea at elevated temperatures provides a homogeneous source of carbonate and hydroxide ions. When this reaction is conducted without sonication, the result is the formation of spherical lanthanum carbonate particles. rsc.orgresearchgate.net

However, when the same reaction is subjected to high-intensity ultrasound irradiation, the morphology of the resulting particles changes dramatically. The intense energy released during cavitation collapse creates localized hot spots with extreme temperatures and pressures, leading to very high cooling rates. These unique conditions favor anisotropic crystal growth, resulting in the formation of needle-shaped particles instead of spheres. rsc.org This demonstrates that the application of ultrasound is a powerful tool for morphological control, allowing for the selective synthesis of different particle shapes by simply modifying the energy input into the system. rsc.orgresearchgate.net

| Synthesis Condition | Precursors | Resulting Morphology | Particle Characteristics | Reference |

| Conventional Heating (Silent) | Lanthanum Nitrate, Urea | Spherical | Agglomerates of spherical particles. | rsc.orgresearchgate.net |

| Ultrasound Irradiation | Lanthanum Nitrate, Urea | Needle-shaped | Uniform, well-defined needles. | rsc.orgresearchgate.net |

Multi-step Regulation Processes (e.g., Molten Salt Pyrolysis-Coprecipitation-Hydrothermal)

Complex, multi-step regulation processes are designed to achieve a high degree of control over the final material's properties by carefully managing the reaction conditions at each stage. A hypothetical sequence such as Molten Salt Pyrolysis-Coprecipitation-Hydrothermal combines the advantages of several synthesis techniques. While a specific, documented procedure combining all these steps for the synthesis of this compound is not readily found in the literature, the principles of each step are well-established in materials science.

Molten Salt Synthesis : This step would involve using a low-melting-point salt (e.g., a eutectic mixture of alkali nitrates or chlorides) as a high-temperature solvent. This liquid medium can facilitate the reaction of solid precursors at temperatures below their decomposition points, promoting homogeneity and the formation of complex oxides.

Pyrolysis : This stage involves the thermal decomposition of precursors. In this context, it could be used to create a reactive, amorphous lanthanum oxide or a mixed-oxide precursor from a salt like lanthanum nitrate.

Coprecipitation : This is a widely used method to produce homogeneous, multi-component materials. A solution containing the desired cations is treated with a precipitating agent to simultaneously bring all components out of solution, ensuring a uniform mixture at the atomic level.

Hydrothermal Treatment : As a final step, the precursor material obtained from the previous stages would be subjected to hydrothermal conditions (heated water under pressure). This step is highly effective for promoting the crystallization of the desired phase, in this case, this compound, and for controlling its final morphology (e.g., nanorods, nanowires).

A combined process would leverage each step to regulate specific attributes: coprecipitation for stoichiometric control, pyrolysis for precursor activation, molten salt for unique reaction environments, and hydrothermal treatment for final crystallization and morphological refinement.

| Process Step | Principle / Purpose | Potential Role in LaCO₃OH Synthesis |

| Pyrolysis | Thermal decomposition of precursors. | Convert a lanthanum salt (e.g., nitrate, acetate) into a reactive lanthanum oxide. |

| Coprecipitation | Simultaneous precipitation of cations from solution. | Create a highly homogeneous mixture of lanthanum hydroxide and carbonate precursors. |

| Molten Salt | Use of a molten salt as a reaction medium. | Facilitate the reaction between La₂O₃ and a carbonate source at controlled high temperatures. |

| Hydrothermal | Reaction in heated, pressurized aqueous solution. | Induce crystallization of an amorphous precursor into crystalline LaCO₃OH with controlled morphology. |

Structural Elucidation and Crystallographic Characterization of Lanthanum Carbonate Hydroxide Phases

Polymorphic Forms and Crystal Structures

Lanthanum carbonate hydroxide (B78521) is known to exist in at least two distinct polymorphic forms: orthorhombic and hexagonal. These polymorphs share the same chemical formula but differ in their crystal structures, leading to variations in their physical properties.

Orthorhombic Polymorphs

The orthorhombic polymorph of lanthanum carbonate hydroxide has been a subject of detailed crystallographic studies. Through single-crystal X-ray diffraction, its structure has been determined to belong to the orthorhombic crystal system, with the space group Pnma. d-nb.info This space group is characterized by three mutually perpendicular twofold screw axes and a mirror plane.

The unit cell parameters for the orthorhombic phase have been precisely measured, providing the fundamental building block of the crystal lattice. d-nb.info These parameters are crucial for the unique identification of this polymorph.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.4106(5) |

| b (Å) | 5.0502(3) |

| c (Å) | 8.5901(6) |

Research has indicated a structural similarity between this orthorhombic form of LaCO₃OH and the mineral ancylite. d-nb.info This relationship provides valuable insights into the potential coordination environments of the lanthanum, carbonate, and hydroxide ions within the crystal lattice.

Hexagonal Polymorphs

In addition to the orthorhombic form, a hexagonal polymorph of this compound has been identified, often synthesized under hydrothermal conditions. researchgate.netnih.gov While its existence is well-documented, detailed single-crystal X-ray diffraction data providing its specific space group and precise lattice parameters are not as readily available in the literature as for its orthorhombic counterpart. However, powder X-ray diffraction patterns clearly distinguish it from the orthorhombic phase, confirming its unique crystal structure. The photoluminescence properties of the hexagonal phase have also been a subject of investigation. nih.gov

Structural Relationships with Hydrated Lanthanum Carbonates (e.g., La₂(CO₃)₃·xH₂O)

The structural relationship between anhydrous this compound and hydrated lanthanum carbonates, such as lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O), is not one of simple dehydration. The crystal structure of La₂(CO₃)₃·8H₂O is orthorhombic, belonging to the space group Pccn, with its own distinct set of lattice parameters. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 8.984 ± 0.004 |

| b (Å) | 9.580 ± 0.004 |

| c (Å) | 17.00 ± 0.01 |

The transformation from a hydrated carbonate to the hydroxide carbonate involves a significant rearrangement of the crystal lattice, not merely the removal of water molecules. This indicates that the coordination environment of the lanthanum ions and the arrangement of the carbonate groups are fundamentally different in the two compounds. Infrared spectroscopy data further supports the distinction between La₂(CO₃)₃·xH₂O and La(OH)CO₃, showing different characteristic vibrational modes. cdut.edu.cn

Advanced Diffraction Techniques for Structural Analysis

The elucidation of the crystal structures of this compound polymorphs relies heavily on advanced X-ray diffraction techniques. These methods provide detailed information about the atomic arrangement, phase purity, and crystallinity of the material.

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise crystal structure of a compound. mdpi.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the dimensions of the unit cell and the positions of all atoms within it.

The detailed crystallographic data for the orthorhombic polymorph of LaCO₃OH, including its space group and lattice parameters, were determined using SCXRD. d-nb.info This level of detail is crucial for creating an accurate three-dimensional model of the atomic arrangement, which is fundamental for computational modeling and for understanding structure-property relationships.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. google.com In the context of this compound, PXRD is essential for several purposes:

Phase Identification: Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." PXRD is routinely used to distinguish between the orthorhombic and hexagonal polymorphs of LaCO₃OH and to identify any impurities present in a sample. researchgate.netresearchgate.net Patents often reference specific ICDD (International Centre for Diffraction Data) file numbers, such as 26-815, which correspond to the powder diffraction pattern of a particular this compound polymorph. google.com

Crystallinity Assessment: The quality of the crystal lattice can be assessed by analyzing the PXRD pattern. Highly crystalline materials produce sharp, well-defined diffraction peaks, while materials with poor crystallinity or amorphous content exhibit broad peaks or a diffuse background signal (amorphous halo). By analyzing the peak widths and the ratio of crystalline peak area to the total scattered intensity, the degree of crystallinity can be estimated.

Quantitative Analysis: Advanced methods, such as the Rietveld refinement, can be applied to PXRD data to perform quantitative phase analysis. google.comresearchgate.netscirp.orgmdpi.com This allows for the determination of the relative amounts of different polymorphs or impurities in a mixed-phase sample.

Rietveld Refinement for Structural Modeling

Rietveld refinement is a powerful analytical technique used for the characterization of crystalline materials. It involves the fitting of a calculated diffraction pattern, based on a hypothesized crystal structure model, to an experimental powder diffraction pattern. This method allows for the refinement of various structural parameters, including lattice parameters, atomic coordinates, and site occupancy factors, providing a detailed model of the crystal structure.

For this compound, Rietveld analysis is crucial for identifying and quantifying its different polymorphic forms, such as the common orthorhombic and hexagonal phases. osti.gov The refinement process can distinguish subtle structural differences between polymorphs and is sensitive enough to quantify the presence of LaCO₃OH as a secondary phase in other compounds, such as lanthanum carbonate hydrates. scielo.brmdpi.com

Studies have identified an orthorhombic polymorph of LaCO₃OH. The crystal data determined from X-ray powder diffraction supports a structure similar to that of the mineral ancylite. osti.gov The crystallographic parameters for this phase, derived from XRD data, are summarized in the table below.

| Parameter | Value | Crystal System | Reference |

|---|---|---|---|

| a | 5.033(3) Å | Orthorhombic | osti.gov |

| b | 8.598(5) Å | ||

| c | 7.401(3) Å |

Analysis of Lattice Strain and Crystallite Size

The broadening of peaks in an X-ray diffraction pattern is influenced by both the size of the crystallites and the presence of microstrain within the crystal lattice. Lattice strain can arise from crystal imperfections such as point defects, dislocations, and stacking faults. Separating these two contributions is essential for a complete microstructural characterization. pensoft.net

X-ray peak profile analysis (XPPA) methods, such as the Williamson-Hall (W-H) method and the size-strain plot (SSP) method, are employed for this purpose. pensoft.netresearchgate.net These models analyze the variation of the peak broadening (β) as a function of the diffraction angle (θ).

The Williamson-Hall method, in its simplest form (the Uniform Deformation Model or UDM), assumes that the strain is uniform in all crystallographic directions and is described by the equation:

βhkl cos(θ) = (kλ / D) + 4ε sin(θ)

where βhkl is the full width at half maximum (FWHM) of the diffraction peak, θ is the Bragg angle, k is the shape factor (typically ~0.9), λ is the X-ray wavelength, D is the average crystallite size, and ε is the effective microstrain. By plotting βhkl cos(θ) against 4sin(θ), the crystallite size can be determined from the y-intercept and the strain from the slope of the line. pensoft.netresearchgate.net More advanced W-H models, such as the Uniform Stress Deformation Model (USDM) and Uniform Deformation Energy Density Model (UDEDM), can also be applied to account for anisotropic strain properties. pensoft.net These analyses have been successfully applied to LaOHCO₃ to determine its microstructural parameters. researchgate.net

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques provide valuable insights into the chemical bonding, vibrational modes, and surface chemical states of this compound, complementing the structural data obtained from XRD.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy probes the vibrational modes of molecules. The FTIR spectrum of LaCO₃OH displays characteristic absorption bands corresponding to the vibrations of the hydroxide (OH⁻) and carbonate (CO₃²⁻) groups, as well as La-O bonds.

The spectrum of orthorhombic LaCO₃OH shows a distinct OH-stretching band around 3443 cm⁻¹. researchgate.net The carbonate ion (CO₃²⁻), which has D₃h symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bending (ν₂), the asymmetric stretching (ν₃), and the in-plane bending (ν₄). In the solid crystal structure of LaCO₃OH, the local symmetry of the carbonate ion is lowered, causing modes that are infrared-inactive in the free ion (like ν₁) to become active and degenerate modes (like ν₃ and ν₄) to split into multiple peaks. researchgate.netmdpi.com

For orthorhombic LaCO₃OH, the ν₃ and ν₄ modes are observed to split into two distinct peaks each. researchgate.net The presence of a peak at 795 cm⁻¹ has been confirmed to be associated with a deformation vibration of the CO₃²⁻ ion, based on comparative studies with deuterated samples (LaCO₃OD). researchgate.net The table below summarizes the principal FTIR absorption bands for orthorhombic this compound.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| ~3443 | O-H stretch | ν(OH) | researchgate.net |

| 1478 | Asymmetric C-O stretch | ν₃(CO₃) | researchgate.net |

| 1407 | |||

| 1074 | Symmetric C-O stretch | ν₁(CO₃) | researchgate.net |

| 856 | Out-of-plane bend | ν₂(CO₃) | researchgate.net |

| 723 | In-plane bend | ν₄(CO₃) | researchgate.net |

| 694 |

Raman Spectroscopy for Chemical Bonding Analysis

Raman spectroscopy is a complementary technique to FTIR that provides information on molecular vibrations. In the context of LaCO₃OH, it is particularly useful for identifying the symmetric stretching modes of the carbonate group, which are often strong in Raman spectra. Raman studies on lanthanum carbonate-containing materials have identified the symmetric stretching of carbonate groups at approximately 1055 and 1090 cm⁻¹, and an asymmetric stretching mode near 1396 cm⁻¹. researchgate.net Additionally, a sharp peak corresponding to the La-O stretching vibration has been observed around 415 cm⁻¹, providing direct evidence for the lanthanum-oxygen bond. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For LaCO₃OH, XPS is used to confirm the oxidation state of lanthanum and to characterize the chemical environment of oxygen and carbon.

The high-resolution La 3d spectrum exhibits a characteristic double-peak structure due to spin-orbit coupling, resulting in the La 3d₅/₂ and La 3d₃/₂ components. Each of these main peaks is accompanied by a "shake-up" satellite peak at a higher binding energy. The binding energies for the main La 3d₅/₂ and La 3d₃/₂ peaks are observed at approximately 835.1 eV and 851.9 eV, respectively, which is characteristic of the La(III) oxidation state. researchgate.net

The O 1s spectrum can be deconvoluted to distinguish between oxygen in the carbonate and hydroxide groups. A primary peak is observed around 531.4 eV, which is attributed to lattice oxygen in the compound. researchgate.net Comparative studies on La(OH)₃ show distinct peaks for metallic oxygen (La-O) and the hydroxyl group (O-H) at approximately 530.1 eV and 532.1 eV, respectively, which aids in the interpretation of the LaCO₃OH spectrum. researchgate.net The C 1s spectrum shows a high-energy component around 289.6 eV, which is unequivocally assigned to the carbon in the carbonate group. researchgate.net

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| La 3d₅/₂ | 835.1 | La(III) oxidation state | researchgate.net |

| La 3d₃/₂ | 851.9 | ||

| O 1s | 531.4 | Lattice Oxygen (CO₃²⁻, OH⁻) | researchgate.net |

| C 1s | 289.6 | Carbonate (CO₃²⁻) | researchgate.net |

Microscopic and Morphological Characterization

The morphology, including the size and shape of this compound particles, is highly dependent on the synthesis method and conditions. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the material's morphology.

Research has shown that LaCO₃OH can be synthesized in various forms. For instance, synthesis via the decomposition of lanthanum nitrate (B79036) and urea (B33335) can produce spherical particles in the absence of ultrasound, while the application of ultrasound during synthesis leads to the formation of needle-shaped particles. rsc.org Other studies have reported the formation of superstructures, nanorods, and nanofibers. mpg.deresearchgate.netnih.gov The morphology can be controlled by adjusting reaction parameters, often without the need for additional templates or ligands. mpg.de The observed crystallite size calculated from XRD peak broadening often corresponds well with the lateral dimensions of nanorods or nanofibers observed in TEM images. mpg.de

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide unparalleled insight into the internal structure of this compound nanomaterials. These techniques are crucial for visualizing the crystalline nature of the particles and identifying their lattice structures.

Detailed research has employed HRTEM to study the structure of LaCO₃OH superstructures synthesized through various methods, including solvent-free processes. nih.gov TEM analysis is a key characterization step, often used alongside other techniques like X-ray diffraction and spectroscopy, to confirm the nanostructure of the synthesized materials. nih.govrsc.org Through HRTEM, it is possible to observe the lattice fringes of the individual crystallites that form the larger particles. This level of detail confirms the crystalline integrity of the material and can reveal information about crystal growth directions and the presence of any defects. The use of TEM has been noted in the characterization of various lanthanum carbonate morphologies, confirming the composition and structure of particles observed under SEM. rsc.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a fundamental tool for examining the surface topography and morphology (shape and size) of this compound particles. SEM analyses have revealed that the morphology of LaCO₃OH is highly dependent on the synthesis method. rsc.orggoogleapis.com

Different synthesis routes can produce distinct morphologies, ranging from spherical particles to more complex shapes like needles, rods, and plates. rsc.orggoogleapis.comgoogle.comgoogleapis.com For instance, the use of ultrasound irradiation during synthesis has been shown to produce needle-shaped particles, whereas spherical particles are formed in its absence. rsc.org Other studies have reported batches with a fairly uniform spherical appearance, with primary particle sizes between 100-200 nm. google.comgoogleapis.com In contrast, different reaction conditions can yield morphologies described as aggregated rods and plates, which appear to be an order of magnitude larger than the spherical particles. google.comgoogleapis.com This highlights the ability to control the final particle shape by tuning the synthesis parameters.

Table 2: Observed Morphologies of this compound via SEM

| Synthesis Condition / Method | Observed Morphology | Source |

|---|---|---|

| Absence of Ultrasound Irradiation | Spherical Particles | rsc.org |

| Presence of Ultrasound Irradiation | Needle-shaped Particles | rsc.org |

| Specific Aqueous Reaction | 100-200 nm Spherical Particles | google.comgoogleapis.com |

| Alternative Aqueous Reaction | Aggregated Rods and Plates | google.comgoogleapis.com |

Thermal Behavior and Dehydration/decomposition Pathways

Thermogravimetric Analysis (TGA) for Mass Change Monitoring

Thermogravimetric Analysis is a fundamental technique used to monitor the change in mass of a substance as a function of temperature or time. For lanthanum compounds, TGA reveals a multi-step decomposition process. While specific data for pure lanthanum carbonate hydroxide (B78521) is not extensively detailed in publicly available literature, studies on closely related compounds like lanthanum carbonate octahydrate and carbonated lanthanum hydroxide provide a clear indication of the expected thermal events.

The decomposition of these related lanthanum compounds, when analyzed by TGA, typically shows distinct stages of mass loss. The initial weight loss, occurring at lower temperatures, is attributed to the removal of adsorbed and lattice water. This is followed by subsequent, higher-temperature mass losses corresponding to the decomposition of the carbonate and hydroxide components. For instance, in studies of lanthanum carbonate octahydrate, the loss of water is observed to begin around 30°C and is complete by approximately 350°C. The decarboxylation process then follows at higher temperatures. sphinxsai.com

A representative TGA curve for a carbonated lanthanum hydroxide species would exhibit the following general features:

| Temperature Range (°C) | Event | Description |

| ~50 - 200 | Dehydration | Loss of physically adsorbed and loosely bound water molecules. |

| ~250 - 450 | Dehydroxylation | Removal of water from the hydroxide groups (2LaCO₃OH → La₂O₂CO₃ + H₂O + CO₂). |

| ~450 - 700 | Decarboxylation (initial) | Decomposition of the carbonate to form an oxycarbonate intermediate (La₂O₂CO₃). |

| > 700 | Decarboxylation (final) | Further decomposition of the oxycarbonate to yield lanthanum oxide (La₂O₃). |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Scanning Calorimetry and Differential Thermal Analysis are employed to detect thermal transitions, such as phase changes and chemical reactions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. These analyses provide information on whether a process is endothermic (absorbs heat) or exothermic (releases heat).

The thermal decomposition of lanthanum carbonate hydroxide and related compounds involves a series of endothermic events. The dehydration and dehydroxylation steps are inherently endothermic as energy is required to break the bonds holding the water and hydroxyl groups. The subsequent decarboxylation stages are also characterized by endothermic peaks in DSC or DTA curves. For example, in the thermal analysis of carbonated lanthanum hydroxide, endothermic peaks corresponding to dehydration and the decomposition of the carbonate precursor are observed. researchgate.net

A typical DTA/DSC profile for a carbonated lanthanum hydroxide would show:

| Temperature Range (°C) | Peak Type | Associated Process |

| ~100 - 250 | Endothermic | Dehydration (loss of water). |

| ~300 - 500 | Endothermic | Dehydroxylation and initial decarboxylation. |

| ~500 - 800 | Endothermic | Decomposition of lanthanum oxycarbonate to lanthanum oxide. |

Note: The precise peak temperatures can vary depending on the specific composition of the sample and the analytical conditions.

Mechanisms of Thermal Decomposition to Lanthanum Oxycarbonate and Lanthanum Oxide

The thermal decomposition of this compound is a complex process that proceeds through intermediate phases before yielding the final product, lanthanum oxide (La₂O₃). The decomposition pathway involves the initial loss of water and hydroxyl groups, followed by the sequential removal of carbon dioxide.

The generally accepted mechanism involves the formation of lanthanum oxycarbonate (La₂O₂CO₃) as a key intermediate. The decomposition can be represented by the following simplified reactions:

Dehydration and Dehydroxylation: 2LaCO₃OH(s) → La₂O₂CO₃(s) + H₂O(g) + CO₂(g)

This initial step involves the removal of water and some carbon dioxide to form the more stable oxycarbonate.

Decomposition of Lanthanum Oxycarbonate: La₂O₂CO₃(s) → La₂O₃(s) + CO₂(g)

At higher temperatures, the lanthanum oxycarbonate intermediate decomposes further, releasing the remaining carbon dioxide to form lanthanum oxide.

Influence of Atmosphere and Storage Conditions on Phase Stability

The atmosphere in which the thermal decomposition is carried out significantly influences the reaction pathway and the nature of the final products. Studies on related lanthanum compounds have demonstrated that heating in an inert atmosphere (like nitrogen) versus an oxidizing atmosphere (like air) can lead to different outcomes. For instance, when lanthanum carbonate is heated to 900°C under a nitrogen atmosphere, it converts to hexagonal lanthanum oxide. In contrast, heating in an air atmosphere can result in the formation of lanthanum trihydroxide, likely due to the reaction of the freshly formed, highly reactive lanthanum oxide with atmospheric moisture. sphinxsai.com

The stability of this compound is also highly dependent on storage conditions. Lanthanum compounds, in general, have a strong affinity for water and carbon dioxide. Lanthanum oxide, for example, readily reacts with atmospheric moisture to form lanthanum hydroxide, which can then react with carbon dioxide to form carbonate species. researchgate.net Therefore, to maintain the phase purity of this compound, it is crucial to store it in a dry, CO₂-free atmosphere. Exposure to ambient air, with its inherent humidity and carbon dioxide, can lead to the gradual transformation of the material, affecting its thermal behavior and other properties.

Reactivity and Surface Chemistry of Lanthanum Carbonate Hydroxide

Interaction with Atmospheric Components (H₂O, CO₂) and Surface Carbonation

Lanthanum compounds, in general, exhibit a notable reactivity towards atmospheric water and carbon dioxide. Lanthanum oxide (La₂O₃), for instance, readily reacts with atmospheric moisture to form lanthanum hydroxide (B78521) (La(OH)₃) researchgate.netresearchgate.net. This hydroxide, in turn, has a strong affinity for carbon dioxide, leading to the formation of carbonate species on its surface researchgate.net. While the direct surface carbonation of pre-existing lanthanum carbonate hydroxide is not as extensively documented, the behavior of its parent compounds suggests a dynamic surface.

Studies on lanthanum oxide exposed to air show that hydration and carbonation are significant processes, resulting in a surface layer of partially carbonated lanthanum hydroxide, which can be represented as La₂(OH)₆₋₃ₓ(CO₃)ₓ researchgate.net. This indicates that the surface of lanthanum-containing materials is susceptible to further carbonation in a CO₂-rich and humid environment. It is therefore reasonable to infer that the surface of this compound would also interact with atmospheric H₂O and CO₂, potentially leading to the formation of additional carbonate layers or alterations in the existing surface structure. The presence of water is considered essential for the carbonation of lanthanum hydroxide, suggesting that atmospheric humidity plays a critical role in the surface chemistry of these materials researchgate.net.

The thermal decomposition of lanthanum hydroxide is influenced by the presence of carbonate impurities, which form upon exposure to a humid CO₂ atmosphere researchgate.net. This underscores the reactivity of the lanthanum hydroxide component within the this compound structure towards atmospheric CO₂.

Ligand Exchange Mechanisms in Adsorption Processes

A key feature of the surface chemistry of this compound is its ability to engage in ligand exchange reactions, which is a fundamental mechanism in its application as an adsorbent, particularly for phosphate (B84403) removal. Mechanistic studies have demonstrated that the adsorption of phosphate onto this compound involves an inner-sphere complexation where phosphate ions displace surface hydroxyl (-OH) and carbonate (CO₃²⁻) groups researchgate.net.

This ligand exchange process can be represented by the following general reactions:

Exchange with hydroxyl groups: La-OH + H₂PO₄⁻ ⇌ La-H₂PO₄ + OH⁻

Exchange with carbonate groups: La₂-(CO₃) + 2H₂PO₄⁻ ⇌ 2La-H₂PO₄ + CO₃²⁻

The effectiveness of this exchange is a significant factor in the high affinity of lanthanum-based materials for phosphate. The formation of a stable, insoluble lanthanum phosphate complex drives the reaction forward, enabling the efficient removal of phosphate from aqueous solutions.

Electrostatic Interactions in Surface Adsorption

In addition to ligand exchange, electrostatic interactions play a crucial role in the initial attraction and adsorption of charged species onto the surface of this compound. The surface of this compound in an aqueous environment possesses a specific charge that is dependent on the pH of the solution.

The point of zero charge (pHₚzc) is the pH at which the net surface charge is zero. At a pH below the pHₚzc, the surface is positively charged, attracting anions from the solution. Conversely, at a pH above the pHₚzc, the surface becomes negatively charged. This pH-dependent surface charge significantly influences the adsorption of ionic species like phosphate. For lanthanum carbonate, the maximum adsorption of phosphate is typically observed under acidic conditions, where the surface is positively charged, facilitating the electrostatic attraction of negatively charged phosphate species such as H₂PO₄⁻ and HPO₄²⁻.

Solid-State Reactivity in Precursor Transformations

This compound is a key intermediate in the synthesis of other important lanthanum compounds, most notably lanthanum oxycarbonate (La₂O₂CO₃). The solid-state reactivity of this compound is evident during its thermal decomposition.

When heated, this compound undergoes a transformation that involves the loss of water and carbon dioxide to form lanthanum oxycarbonate. The properties of the resulting lanthanum oxycarbonate, such as its phase purity, morphology, and performance, are significantly influenced by the properties of the initial this compound precursor google.com.

The thermal decomposition process can be generally represented as:

2LaCO₃OH → La₂O₂CO₃ + CO₂ + H₂O

The temperature at which this transformation occurs is a critical parameter. For instance, calcining this compound at temperatures in the range of 400 to 700°C for a sufficient duration leads to the formation of lanthanum oxycarbonate google.com. The specific conditions of this solid-state reaction, including temperature and atmosphere, can be controlled to tailor the characteristics of the final product. For example, the thermal decomposition of lanthanum carbonate octahydrate under different atmospheres (air vs. nitrogen) can lead to different final lanthanum oxide or hydroxide products at higher temperatures sphinxsai.com.

The following table summarizes the key reactive properties of this compound:

| Property | Description | Relevant Species |

| Surface Carbonation | Reacts with atmospheric CO₂ in the presence of H₂O, leading to the formation of surface carbonate species. | H₂O, CO₂ |

| Ligand Exchange | Surface hydroxyl and carbonate groups can be exchanged with other ligands, such as phosphate ions, forming stable inner-sphere complexes. | -OH, CO₃²⁻, H₂PO₄⁻, HPO₄²⁻ |

| Electrostatic Interaction | The surface charge is pH-dependent, influencing the attraction of ionic species from solution. | H⁺, OH⁻, various anions and cations |

| Solid-State Transformation | Acts as a precursor in thermal decomposition reactions to form other lanthanum compounds like lanthanum oxycarbonate. | La₂O₂CO₃ |

Applications of Lanthanum Carbonate Hydroxide in Advanced Materials and Environmental Engineering

Precursor Role in the Synthesis of Functional Lanthanide Materials

Lanthanum carbonate hydroxide (B78521) serves as a crucial intermediate in the production of various functional lanthanide materials. Its thermal decomposition characteristics allow for the controlled synthesis of oxides, oxycarbonates, and other compounds with specific morphologies and properties, making it a versatile precursor in materials science.

Fabrication of Lanthanum Oxide (La₂O₃) Nanoparticles and Films

Lanthanum carbonate hydroxide is a well-established precursor for the synthesis of lanthanum oxide (La₂O₃) nanoparticles and thin films. The thermal treatment, or calcination, of this compound leads to its decomposition, ultimately yielding lanthanum oxide. The characteristics of the final La₂O₃ material, such as crystallite size and morphology, are influenced by the properties of the initial this compound and the calcination conditions.

The synthesis process generally involves heating the this compound precursor at elevated temperatures, typically around 900°C, to ensure the complete conversion to lanthanum oxide. Research has shown that precursors like this compound can be used to produce La₂O₃ nanoparticles with average particle sizes of less than 100nm. orientjchem.orgorientjchem.org The morphology of the resulting lanthanum oxide can be influenced by the synthesis method of the precursor; for instance, needle-shaped lanthanum carbonate particles, formed using ultrasound irradiation, have been shown to better retain their shape upon conversion to lanthanum oxide compared to spherical particles. researchgate.net

Lanthanum oxide nanoparticles are of significant interest due to their wide range of applications, including in piezoelectric materials, high-refraction optical glass, and as catalysts for organic chemical reactions and automobile exhaust treatment. orientjchem.orgorientjchem.org The use of this compound as a precursor provides a reliable route to produce these valuable nanomaterials.

Formation of Lanthanum Oxycarbonate (La₂O₂CO₃) and Other Rare Earth Compounds

This compound is a direct precursor to the formation of lanthanum oxycarbonate (La₂O₂CO₃), another important functional material. google.com The controlled thermal decomposition of this compound at intermediate temperatures, typically between 400 and 700°C, results in the formation of lanthanum oxycarbonate before further decomposition to lanthanum oxide at higher temperatures. google.com

The properties of the resulting lanthanum oxycarbonate are influenced by the characteristics of the this compound precursor. google.com For instance, the phase purity and polymorphic state of the lanthanum oxycarbonate are dependent on the initial precursor. google.com Research has identified different polymorphs of La₂O₂CO₃, including hexagonal and monoclinic structures, that can be formed from the thermal decomposition of this compound. mdpi.com

Lanthanum oxycarbonate itself has applications as a host material for phosphors and as a catalyst or catalyst support. researchgate.net Furthermore, rare earth carbonate hydroxides, in general, are considered a highly interesting class of materials for these applications, as well as for magnetic-cooling materials and as precursors for other rare earth compounds. researchgate.net

Development of Catalytic Materials and Catalyst Precursors

This compound and its derivatives are pivotal in the development of advanced catalytic materials. Lanthanum-based compounds, including the oxide and oxycarbonate derived from the carbonate hydroxide precursor, are utilized as catalysts and catalyst supports in various chemical reactions.

Lanthanum oxide (La₂O₃), produced from the calcination of this compound, is a low-cost, non-toxic basic material used in a wide range of organic reactions and as a component in catalysts for automobile exhaust. jetir.org For example, lanthanum is a key component in fluid catalytic cracking (FCC) catalysts used in petroleum refining, where it enhances conversion rates, selectivity, and efficiency. mpmaterials.com

The precursor itself, often in a mixture with other metal compounds, is a subject of study for catalyst preparation. For instance, in the synthesis of cobalt-lanthanum catalysts for ammonia (B1221849) synthesis, a co-precipitated mixture containing this compound is used as the precursor. bibliotekanauki.plresearchgate.net The thermal treatment of this precursor is a critical step, as the decomposition of this compound to lanthanum oxide or oxycarbonate influences the final composition and properties of the catalyst. bibliotekanauki.plresearchgate.net The interaction of lanthanum oxide with atmospheric water and carbon dioxide to form hydroxides and carbonates highlights the importance of controlled storage and handling of these catalyst precursors. bibliotekanauki.plresearchgate.net

Environmental Remediation and Adsorption Technologies

This compound has emerged as a significant material in environmental engineering, particularly for its application in water treatment. Its high affinity for certain pollutants makes it an effective adsorbent for environmental remediation.

Phosphate (B84403) Removal from Aqueous Solutions for Eutrophication Control

One of the most critical environmental applications of lanthanum-based compounds, including lanthanum carbonate and this compound, is the removal of phosphate from aqueous solutions to control eutrophication. nih.govfaimallusr.comnus.edu.sg Eutrophication, caused by an excess of nutrients like phosphorus in water bodies, leads to algal blooms and oxygen depletion, severely impacting aquatic ecosystems. faimallusr.com

Lanthanum-containing materials are effective at selectively removing phosphate due to the strong affinity of the trivalent lanthanum ion (La³⁺) for phosphate ions (PO₄³⁻), forming highly insoluble lanthanum phosphate (LaPO₄). faimallusr.comfrontiersin.org Research has shown that lanthanum carbonate can effectively and selectively remove phosphate over a wide pH range. nih.gov

The primary mechanism for phosphate removal by lanthanum carbonate involves the precipitation of the poorly soluble LaPO₄. nih.gov Additionally, ligand exchange, where carbonate or hydroxyl groups on the surface of the material are replaced by phosphate ions, plays a significant role. faimallusr.comnih.gov this compound functionalized porous biochar has been developed as a high-capacity adsorbent, where the La(CO₃)OH acts as the active site for phosphate adsorption. nih.gov

The efficiency of phosphate removal by lanthanum-based adsorbents is often evaluated through adsorption kinetics and isotherm studies. These studies provide insights into the rate of adsorption and the maximum adsorption capacity of the material.

Adsorption Kinetics: The adsorption of phosphate onto lanthanum-based materials is typically a rapid process. iwaponline.com Kinetic studies often show that the adsorption process can be well-described by the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. faimallusr.comnih.goviwaponline.comresearchgate.net

Adsorption Isotherms: Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze the experimental data.

The Langmuir model often provides a better fit for phosphate adsorption on lanthanum-based materials, indicating a monolayer adsorption process onto a surface with a finite number of identical sites. nih.goviwaponline.comresearchgate.net This model is used to determine the maximum adsorption capacity (qₘ) of the adsorbent. For example, an amorphous lanthanum carbonate nano-adsorbent exhibited a maximum adsorption capacity of 112.9 mg P/g. iwaponline.com The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, is also applied, but often shows a poorer fit compared to the Langmuir model for these systems. faimallusr.comiwaponline.com

The following table summarizes representative findings on the adsorption kinetics and isotherm parameters for phosphate removal by lanthanum-based materials.

| Adsorbent | Kinetic Model | Isotherm Model | Maximum Adsorption Capacity (qₘ) | Reference |

| This compound/Magnetite Functionalized Porous Biochar | Pseudo-Second Order | Langmuir | 99.46 mg P/g | nih.gov |

| Amorphous Lanthanum Carbonate | Pseudo-Second Order | Langmuir | 112.9 mg P/g | iwaponline.com |

| Lanthanum-Magnesium Modified Biochar | Pseudo-Second Order | Langmuir | 112.6 mg/g | researchgate.net |

| Lanthanum Carbonate | - | Langmuir | 106.6 mg/g | frontiersin.org |

These studies demonstrate the high efficiency of lanthanum carbonate and related materials in phosphate removal, making them promising candidates for mitigating water eutrophication.

pH-Dependent Adsorption Behavior

The efficiency of this compound in adsorbing phosphate is significantly influenced by the pH of the aqueous solution. This pH-dependent behavior is attributed to its effects on the adsorbent's surface charge and the speciation of phosphate ions in the water. mdpi.com

Research indicates that lanthanum-based adsorbents, including lanthanum carbonate, exhibit high efficiency for phosphate removal under acidic to weakly acidic conditions. frontiersin.org For instance, one study found that the maximum adsorption of phosphate onto lanthanum carbonate occurred at a pH of approximately 2.9 to 3.0, with the adsorption amount sharply increasing as the pH rose from 1.0 to 3.0 and then gradually decreasing in less acidic environments. frontiersin.org The point of zero charge (pHpzc) for lanthanum carbonate has been reported to be around 7.8, meaning its surface is positively charged at pH values between 5 and 7, which facilitates the attraction of negatively charged phosphate ions. faimallusr.com

The primary phosphate species present in water also changes with pH, existing mainly as dihydrogen phosphate (H₂PO₄⁻) in acidic conditions and hydrogen phosphate (HPO₄²⁻) in alkaline conditions. mdpi.com The strong performance in acidic conditions is linked to the high affinity of the trivalent lanthanum ion (La³⁺) for phosphate, forming a stable, insoluble lanthanum-phosphate complex. frontiersin.orgiwaponline.com While some studies show effective phosphate removal over a broad pH range (3.0 to 11.0), the general consensus points to optimal performance in acidic to neutral solutions. iwaponline.com At a higher pH of 8, the kinetics of phosphate removal by lanthanum carbonate can be significantly slower. morressier.com The primary mechanisms at play are electrostatic attraction and ligand exchange, where phosphate ions replace carbonate and/or hydroxyl groups on the adsorbent's surface. researchgate.netnih.gov

Table 1: Effect of pH on Phosphate Adsorption by Lanthanum Carbonate

| pH Value | Adsorption Amount (mg/g) | Key Observation | Reference |

|---|---|---|---|

| 1.1 | ~6.5 | Low adsorption in highly acidic conditions. | frontiersin.org |

| 2.9 - 3.0 | 101.6 - 106.6 | Maximum adsorption capacity observed. | frontiersin.org |

| 2.0 - 6.0 | High | Effective removal range under acidic conditions. | frontiersin.org |

| 8.0 | Slower Kinetics | Phosphate removal rate decreases. | morressier.com |

| 3.0 - 11.0 | Strong Performance | Effective removal across a wide pH range. | iwaponline.com |

Selectivity in Multi-Anion Systems

In real-world water treatment scenarios, wastewater contains various anions that can compete with phosphate for active adsorption sites on this compound, potentially reducing its efficiency. Common competing anions include chloride (Cl⁻), nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and bicarbonate (HCO₃⁻).

Studies have demonstrated that lanthanum-based adsorbents exhibit high selectivity for phosphate ions even in the presence of these competing anions. mdpi.comiwaponline.com The strong affinity between lanthanum (a hard Lewis acid) and phosphate (a hard Lewis base) contributes to this selectivity. researchgate.net However, the degree of interference varies depending on the type and concentration of the competing anion.

Research has shown that the presence of chloride and nitrate has a relatively slight effect on phosphate removal by lanthanum hydroxide materials. researchgate.net In contrast, anions like sulfate and particularly bicarbonate can have a more significant inhibitory effect on phosphate adsorption. frontiersin.orgcabidigitallibrary.org This interference is generally attributed to competition for the available active sites on the adsorbent surface. Despite this competition, this compound often maintains a high preference for phosphate, making it a viable option for treating complex water matrices. iwaponline.com For example, one study noted that while various inorganic anions would inhibit phosphate adsorption on lanthanum carbonate, the material still demonstrated high selectivity for phosphate. frontiersin.org

Regeneration and Reusability of Adsorbent Materials

The economic viability of an adsorbent is heavily dependent on its ability to be regenerated and reused over multiple cycles. Lanthanum-based materials, including this compound, have shown potential for regeneration, which is crucial for their practical application in water treatment. mdpi.com

The most common method for regenerating lanthanum-based adsorbents is through treatment with an alkaline solution, typically sodium hydroxide (NaOH). researchgate.netcabidigitallibrary.org In this process, the adsorbed phosphate ions are desorbed from the material's surface, and the adsorbent's capacity is restored. The phosphate can then be recovered from the alkaline solution. researchgate.net

Studies have shown that after regeneration with NaOH, lanthanum hydroxide materials can be effectively reused for subsequent phosphate removal cycles. researchgate.net One investigation into a lanthanum-integrated porous adsorbent demonstrated that after five cycles of adsorption and desorption with 0.5 M NaOH, the material retained about 85% of its initial phosphate removal capability, indicating good cycling stability. acs.org Similarly, lanthanum hydroxide has been shown to have superior stability over five adsorption-desorption cycles compared to lanthanum carbonate. nih.gov This reusability not only reduces operational costs but also minimizes secondary waste, contributing to a more sustainable water treatment process. nih.gov

Adsorption of Other Inorganic Contaminants (e.g., Arsenic, Fluoride)

Beyond phosphate, lanthanum-based materials, including this compound, have proven effective in adsorbing other inorganic anionic contaminants from water, notably arsenic and fluoride (B91410). tandfonline.comresearchgate.net The underlying adsorption mechanisms are similar to those for phosphate, primarily involving ligand exchange, electrostatic attraction, and the formation of inner-sphere surface complexes. tandfonline.com

Hydroxyl groups on the surface of lanthanum hydroxide play a crucial role in the removal of contaminants like fluoride. researchgate.net The ability of lanthanum compounds to effectively remove arsenic, particularly arsenate (As(V)), has been well-documented, with mechanisms including ligand exchange and surface complexation. tandfonline.comresearchgate.net The strong affinity of lanthanum for these oxyanions makes it a versatile adsorbent for treating water contaminated with multiple inorganic pollutants.

Integration with Supporting Materials (e.g., Biochar, Magnetite Nanoparticles, Zeolites, Activated Carbon)

To enhance the performance, stability, and ease of separation of this compound as an adsorbent, it is often integrated with various supporting materials. These composites leverage the high adsorption affinity of lanthanum with the beneficial physical and chemical properties of the support material, such as high surface area, porosity, and magnetic separability. tandfonline.comresearchgate.net

Biochar: this compound functionalized onto porous biochar creates a composite with a high capacity for phosphate adsorption. The biochar acts as a carrier, preventing the agglomeration of the lanthanum nanoparticles and providing a porous structure that facilitates access to active sites. researchgate.netnih.gov Composites like MIL-88b@BC, a metal-organic framework modified biochar, have shown high efficiency in recovering lanthanum itself from water. biochartoday.com

Magnetite Nanoparticles (Fe₃O₄): Incorporating magnetite nanoparticles imparts magnetic properties to the adsorbent, allowing for easy and rapid separation from treated water using an external magnetic field. researchgate.netnih.gov Composites of this compound and magnetite nanoparticles, often supported on biochar, exhibit excellent stability, selectivity, and reusability for phosphate removal. researchgate.netnih.gov Hydrous lanthanum oxide loaded onto Fe₃O₄@SiO₂ core/shell nanoparticles has also been developed for efficient phosphate separation. cabidigitallibrary.org

Zeolites: Zeolites are porous aluminosilicate (B74896) minerals that can serve as excellent supports for lanthanum-based adsorbents. Their high surface area and ion-exchange capabilities can be combined with lanthanum's affinity for phosphate to create effective composite materials for water treatment.

Activated Carbon: Activated carbon, particularly in fiber form (ACF), is another common support material. Doping activated carbon fiber with lanthanum hydroxide or lanthanum oxide results in a novel adsorbent with a high capacity for phosphate removal. researchgate.netnih.gov The adsorption mechanisms in these composites involve a combination of ligand exchange, electrostatic interactions, and Lewis acid-base interactions. researchgate.netnih.gov

Table 2: Performance of Lanthanum-Based Composite Adsorbents

| Composite Material | Target Contaminant | Key Advantage | Maximum Adsorption Capacity | Reference |

|---|---|---|---|---|

| La(CO₃)OH/Fe₃O₄ on Biochar | Phosphate | Magnetic separability, high stability | 99.46 mg P/g | researchgate.netnih.gov |

| Hydrous La-Oxide on Fe₃O₄@SiO₂ | Phosphate | Rapid adsorption, easy separation | 27.8 mg/g | cabidigitallibrary.org |

| La(OH)₃ on Activated Carbon Fiber | Phosphate | Chemical interaction, high efficiency | - | researchgate.net |

| La₂O₃ on Activated Carbon Fiber | Phosphate | High removal percentage (97.6%) | - | nih.gov |

Advanced Materials and Nanoscience Applications

Role in Advanced Ceramics

Lanthanum compounds, particularly lanthanum oxide (La₂O₃) which can be derived from precursors like lanthanum carbonate, play a significant role in the formulation of advanced ceramics. The addition of lanthanum oxide to ceramic compositions can substantially modify and enhance their physical and chemical properties. warse.orguctm.edu

When introduced into a ceramic charge, lanthanum oxide participates in the formation of the vitreous (glassy) phase during firing. warse.orguctm.edu This glassy phase acts as a binder between ceramic particles, filling pores and creating a stronger material framework. warse.org This leads to several beneficial outcomes:

Improved Chemical Resistance: Lanthanum oxide is known to increase the acid and alkali resistance of glass and ceramic materials, making them more durable in corrosive environments. warse.orguctm.edu

Enhanced Thermal Stability: The introduction of lanthanum oxide can increase the heat resistance of the final ceramic product. uctm.edu

Reduced Porosity and Water Absorption: By filling voids, the glassy phase reduces the open porosity and water absorption of the ceramic, which in turn improves properties like frost resistance. warse.orguctm.edu

In crystalline glazes, lanthanum oxide can also influence crystal growth and coloration, shifting colors from white to silver and bronze at increasing concentrations. ceramicartsnetwork.org This demonstrates its utility not only for structural enhancement but also for aesthetic modifications in ceramic applications.

Potential in Optical and Light-Emitting Materials

The application of lanthanum compounds in optical and light-emitting materials is well-established, particularly in the form of oxides and doped phosphors. However, the direct utilization of this compound in this domain is not extensively documented in current research. Lanthanum, in general, is a critical component in phosphors, where it can serve as a host material for luminescent dopant ions. americanelements.com

Research into related compounds, such as lanthanide-doped hydroxide-based phosphors, has demonstrated the potential for facile, water-based, and rapid synthesis methods at room temperature. nih.gov For instance, yttrium hydroxide doped with europium (Y(OH)₃:Eu³⁺) has been successfully synthesized and used as a red phosphor to generate white light in LED applications. nih.gov This suggests that a hydroxide-based lattice can be a suitable host for luminescent ions. While this research does not directly involve this compound, it points to the possibility of exploring its capabilities as a host material for doping with various lanthanide ions to produce phosphors.

The primary role of lanthanum carbonate compounds in this industry is often as a precursor for the synthesis of lanthanum oxide (La₂O₃), which is valued for its optical properties and is used in the production of advanced ceramics and green phosphors. americanelements.com The conversion of this compound to lanthanum oxycarbonate (La₂O₂CO₃) and subsequently to lanthanum oxide through calcination is a common route. google.com Therefore, while a direct application is not prominent, the properties of the initial this compound can influence the characteristics of the final oxide material. google.com

Utility in Hydrogen Storage Materials

The use of lanthanum-based materials for hydrogen storage is a significant area of research, primarily focused on metal hydrides and intermetallic alloys like LaNi₅. These materials can absorb and desorb hydrogen, making them potential candidates for hydrogen storage applications. kit.edu

Direct research on this compound as a bulk material for hydrogen storage is limited. However, studies on related systems provide insights into its potential surface-level interactions with hydrogen. During the operation of some lanthanum-containing hydrogen storage alloys, the surface can interact with atmospheric components. For instance, in the presence of water and carbon dioxide, the surface of LaNi₅ can form lanthanum oxide, hydroxide, and carbonate species. kit.edu

One study on the mechanochemical CO₂ methanation using LaNi₅ hydrogen storage alloy powder observed that after the absorption of hydrogen, phase separation occurred, leading to the formation of metallic Ni, La-oxide, and La-hydroxide phases. researchgate.net The results of this study suggested that the formation of lanthanum hydroxide at the surface and sub-surface contributed to the generation of methane (B114726), a reaction that inherently involves hydrogen. researchgate.net This indicates that while not a primary storage medium itself, this compound or related surface species could play a role in the surface chemistry of hydrogen-related catalytic reactions on other materials. Further research is needed to determine if this compound possesses any intrinsic hydrogen absorption or storage capabilities.

Use in Heterogeneous Catalysis beyond Precursor Role (e.g., CO₂ Methanation)

This compound and related surface species have demonstrated a direct role in heterogeneous catalysis that extends beyond simply being a precursor to lanthanum oxide. The hydroxide and carbonate groups can actively participate in catalytic cycles, influencing the activity, selectivity, and stability of catalysts.

In the context of CO₂ methanation, a reaction of significant interest for carbon capture and utilization, the surface chemistry of lanthanum-containing catalysts is crucial. Research on CO₂ methanation over La-Ni based hydrogen storage alloys has shown that methane generation begins after the material has taken up hydrogen. researchgate.net During this process, the formation of lanthanum hydroxide and lanthanum carbonate species on the catalyst surface has been observed. kit.edu The study implies that the formation of La-hydroxide at the surface and sub-surface was a contributing factor to methane generation. researchgate.net This suggests an active role for these species in the catalytic conversion of CO₂.

Conversely, in other catalytic reactions like CO oxidation, the formation of lanthanum carbonate species can have a detrimental effect. Studies on platinum supported on lanthanum oxides and hydroxides (Pt/LaOₓ(OH)ᵧ) have shown that the formation of lanthanum carbonate (La₂O₂CO₃) on the catalyst surface, either from atmospheric CO₂ or during the reaction itself, leads to a deactivation of the catalyst. siruinanogroup.com

The basicity of lanthanum compounds also plays a role in their catalytic properties. The addition of lanthanum to catalysts can improve the dispersion of the active metal and promote the adsorption of CO₂ molecules. nih.gov XPS analysis of Ni-Mg-Al-La catalysts prepared from layered double hydroxide precursors confirmed the presence of lanthanum on the surface, with evidence suggesting it exists in a carbonate form. nih.gov

The table below summarizes findings on the direct role of lanthanum carbonate and hydroxide species in catalysis.

| Catalytic Process | Material/System | Role of Lanthanum Carbonate/Hydroxide | Outcome | Reference |

| CO₂ Methanation | La-Ni Hydrogen Storage Alloys | Formation of surface La-hydroxide and La-carbonate | Contributes to methane generation | kit.eduresearchgate.net |

| CO Oxidation | Pt/LaOₓ(OH)ᵧ | Formation of surface lanthanum carbonate | Catalyst deactivation | siruinanogroup.com |

| General Catalysis | Ni-Mg-Al-La Mixed Oxides | Presence of surface lanthanum carbonate | Influences CO₂ adsorption and metal dispersion | nih.gov |

These findings underscore that this compound is not merely an inert precursor but can be an active component in catalytic systems, with its surface species directly participating in and influencing important chemical transformations.

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying lanthanum compounds. DFT calculations have been instrumental in understanding the structural and bonding properties of lanthanum carbonates and hydroxides. researchgate.net